molecular formula C9H6BrNO3 B2464710 6-bromo-5-methyl-1H-benzo[d][1,3]oxazine-2,4-dione CAS No. 258508-82-6

6-bromo-5-methyl-1H-benzo[d][1,3]oxazine-2,4-dione

Cat. No.: B2464710
CAS No.: 258508-82-6
M. Wt: 256.055
InChI Key: ZAPSCUJQCONCQG-UHFFFAOYSA-N
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Description

6-bromo-5-methyl-1H-benzo[d][1,3]oxazine-2,4-dione is a heterocyclic compound that features a benzoxazine core structure

Scientific Research Applications

6-bromo-5-methyl-1H-benzo[d][1,3]oxazine-2,4-dione has several scientific research applications:

Future Directions

The study of benzoxazines is an active area of research due to their potential applications in the production of high-performance polymers . Future research on “6-bromo-5-methyl-1H-benzo[d][1,3]oxazine-2,4-dione” and similar compounds could provide valuable insights into their properties and potential applications.

Preparation Methods

The synthesis of 6-bromo-5-methyl-1H-benzo[d][1,3]oxazine-2,4-dione typically involves the bromination of 5-methyl-1H-benzo[d][1,3]oxazine-2,4-dione. This reaction can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position. Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, such as adjusting temperature, solvent, and reaction time .

Chemical Reactions Analysis

6-bromo-5-methyl-1H-benzo[d][1,3]oxazine-2,4-dione can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium thiocyanate, and amines.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives. For example, oxidation can be achieved using reagents like potassium permanganate, while reduction can be carried out using hydrogen gas in the presence of a catalyst.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Mechanism of Action

The mechanism of action of 6-bromo-5-methyl-1H-benzo[d][1,3]oxazine-2,4-dione involves its interaction with specific molecular targets. The bromine atom and the oxazine ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

6-bromo-5-methyl-1H-benzo[d][1,3]oxazine-2,4-dione can be compared with similar compounds such as:

Properties

IUPAC Name

6-bromo-5-methyl-1H-3,1-benzoxazine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO3/c1-4-5(10)2-3-6-7(4)8(12)14-9(13)11-6/h2-3H,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAPSCUJQCONCQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1C(=O)OC(=O)N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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